molecular formula C23H32O2 B13820698 4,4'-Methylenebis(6-tert-butyl-m-cresol) CAS No. 2872-08-4

4,4'-Methylenebis(6-tert-butyl-m-cresol)

Cat. No.: B13820698
CAS No.: 2872-08-4
M. Wt: 340.5 g/mol
InChI Key: CBPMAFPTGJZUSN-UHFFFAOYSA-N
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Description

Contextualization of 4,4'-Methylenebis(6-tert-butyl-m-cresol) within the Broader Field of Phenolic Antioxidant Chemistry

Phenolic compounds are a cornerstone of antioxidant chemistry, valued for their ability to inhibit oxidation processes that degrade organic materials. Their primary mechanism involves donating a hydrogen atom from a hydroxyl (-OH) group to neutralize free radicals, which are highly reactive species that initiate and propagate degradation. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and unable to continue the degradation chain.

4,4'-Methylenebis(6-tert-butyl-m-cresol) is classified as a hindered phenolic bisphenol. This classification highlights key structural features that are central to its function:

Phenolic Hydroxyl Groups: Like all phenolic antioxidants, it possesses hydroxyl groups on its aromatic rings that act as the primary site for radical scavenging.

Bisphenol Structure: The molecule consists of two phenol (B47542) units linked together. This "bis" (two) structure generally imparts a higher molecular weight compared to simpler phenols, which can reduce volatility and improve persistence in high-temperature applications, such as polymer processing.

Methylene (B1212753) Bridge: The two phenolic rings are connected by a methylene (-CH2-) group, defining it as a "methylenebis" compound.

Steric Hindrance: The presence of bulky tert-butyl groups adjacent to the hydroxyl groups provides significant steric hindrance. This structural arrangement is critical as it enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in undesirable side reactions. mdpi.com The electron-donating nature of the tert-butyl and methyl (m-cresol) groups further modulates the reactivity of the phenolic hydroxyl group. mdpi.com

The specific arrangement of substituents on the aromatic rings—a tert-butyl group at position 6 and a methyl group at position 3 (meta) relative to the hydroxyl group—differentiates it from other isomers and related compounds, influencing its solubility, compatibility with various substrates, and antioxidant efficacy.

Historical Development and Evolution of Research on Methylene-Bridged Cresol (B1669610) Compounds

The scientific exploration of antioxidants has evolved significantly over the past century. Initial research focused on simpler phenolic compounds. Cresols (methylphenols), which are isomers of a single methyl-substituted phenol, have long been recognized as important chemical intermediates. wikipedia.org They are traditionally extracted from coal tar and serve as precursors for a vast array of more complex chemicals, including antioxidants. wikipedia.orgwikipedia.org

In the mid-20th century, academic and industrial research shifted towards developing more sophisticated antioxidant structures to meet the demands of new materials, particularly synthetic polymers. The limitations of simple phenols, such as high volatility and lower efficacy at elevated temperatures, drove the synthesis of higher molecular weight compounds. This led to the development of bisphenolic structures, where two phenolic units are linked together.

The creation of a methylene bridge between two substituted cresol units, as seen in 4,4'-Methylenebis(6-tert-butyl-m-cresol), was a key advancement. This structural motif yielded molecules with increased thermal stability and reduced volatility, making them suitable for melt-processing of polymers. Early patents from the 1950s and 1960s describe various substituted phenolic compounds and their synergistic effects, indicating a period of intense innovation in this field. google.com The condensation reaction of substituted phenols with formaldehyde (B43269) to create methylene-bridged compounds became a common synthetic route for producing these non-staining, effective antioxidants. google.com This evolution from simple cresols to complex, sterically hindered bisphenols marks a significant milestone in the development of stabilizers for organic materials.

Contemporary Research Landscape and Academic Significance in Polymer Science and Materials Engineering

In contemporary academic research, methylene-bridged cresol compounds and other hindered phenolic bisphenols are investigated for their critical role in stabilizing a wide range of polymeric materials against degradation. Polymers are susceptible to thermo-oxidative degradation during high-temperature processing and throughout their service life, leading to a loss of mechanical properties. researchgate.net Hindered phenolic antioxidants are essential additives that interrupt these degradation cycles.

Academic studies frequently evaluate the performance of these antioxidants in various polymers, including polyolefins (polyethylene and polypropylene) and elastomers (rubbers). researchgate.netresearchgate.net Research focuses on quantifying their effectiveness by measuring metrics such as the oxidation induction time (OIT), which indicates the material's resistance to oxidative degradation. dntb.gov.ua

For instance, studies on structurally similar compounds provide insight into the performance characteristics expected from this class of antioxidants. Research on 4,4′-bis(2,6-di-tert-butylphenol), another hindered phenolic bisphenol, has demonstrated its high efficiency in stabilizing isoprene (B109036) rubber and polypropylene (B1209903), often outperforming other commercial stabilizers. researchgate.net In nitrile butadiene rubber, this class of antioxidants has been shown to better preserve properties like Mooney viscosity after thermo-oxidative ageing compared to other industrial standards. researchgate.net

The table below, derived from academic research on the closely related compound 4,4'-bis(2,6-di-tert-butylphenol) (BP-5), illustrates the typical performance data sought in such studies. It shows the effect of the antioxidant on the degradation temperature of polypropylene, a key indicator of its stabilizing efficacy.

StabilizerConcentration (wt. %)Temperature of 1% Mass Loss (°C)Temperature of 5% Mass Loss (°C)Temperature of 50% Mass Loss (°C)
None0241278345
BP-50.3268310366
Irganox 10100.3275318372

Performance data for 4,4'-bis(2,6-di-tert-butylphenol) (BP-5), a structurally similar antioxidant, in polypropylene. Data sourced from academic literature. researchgate.net

Beyond stabilization, recent academic work in materials engineering explores the use of these molecules to impart novel functionalities to materials. A 2020 study investigated the effect of 4,4′-Methylene-bis-(2,6-di-tert-butylphenol) on the damping properties of chlorinated polyethylene (B3416737) (CPE) and polyvinyl alcohol (PVA) composites. researchgate.net The research found that the addition of the bisphenol compound induced a phase separation that created a new damping peak, effectively broadening the temperature range over which the composite could dissipate vibrational energy. researchgate.net This highlights the ongoing academic interest in leveraging the unique physical and chemical properties of methylene-bridged bisphenols for advanced applications in materials engineering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2872-08-4

Molecular Formula

C23H32O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2-methylphenyl)methyl]-5-methylphenol

InChI

InChI=1S/C23H32O2/c1-14-9-20(24)18(22(3,4)5)12-16(14)11-17-13-19(23(6,7)8)21(25)10-15(17)2/h9-10,12-13,24-25H,11H2,1-8H3

InChI Key

CBPMAFPTGJZUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4,4'-Methylenebis(6-tert-butyl-m-cresol) and Related Analogs

The primary synthetic pathways to this class of compounds involve the controlled condensation of phenolic precursors with agents that form a methylene (B1212753) bridge. The success of these syntheses hinges on the selection of appropriate catalysts and the fine-tuning of reaction conditions.

The fundamental approach to synthesizing 4,4'-Methylenebis(6-tert-butyl-m-cresol) is the electrophilic substitution reaction between the key intermediate, 6-tert-butyl-m-cresol (B1293579), and a formaldehyde (B43269) source. researchgate.net In this reaction, two molecules of the phenolic precursor are linked by a methylene group (-CH₂-) derived from formaldehyde or its equivalents, such as paraformaldehyde. googleapis.com The reaction is typically acid-catalyzed, which facilitates the formation of a hydroxymethyl cation or a related electrophilic species from formaldehyde. This electrophile then attacks the electron-rich aromatic ring of the 6-tert-butyl-m-cresol. The bulky tert-butyl group ortho to the hydroxyl group provides steric hindrance that directs the substitution to the para position, leading to the formation of the desired 4,4'-methylene bridge. researchgate.net Theoretical studies on similar phenol-formaldehyde condensations indicate that the reaction proceeds through the formation of a quinonemethide intermediate, which is the rate-determining step. mdpi.com

A variety of acid catalysts can be employed for this condensation; however, solid acid catalysts like proton-exchanged montmorillonite (B579905) clays (B1170129) are gaining attention for their efficiency and environmental benefits. researchgate.net Montmorillonite is a type of clay that, when treated with a strong acid, exchanges its native cations (like Na⁺ or Ca²⁺) for protons (H⁺), creating highly active acidic sites on its surface. mdpi.comresearchgate.net These Brønsted acid sites are crucial for catalyzing the condensation reaction. mdpi.com

The mechanism involves the protonation of formaldehyde by the H⁺-montmorillonite, generating a highly reactive electrophile. This species is then attacked by the π-electrons of the 6-tert-butyl-m-cresol ring. The layered structure of montmorillonite can also provide shape selectivity and a high surface area, enhancing reaction rates and efficiency. researchgate.netmdpi.com The use of such heterogeneous catalysts simplifies product purification, as the catalyst can be easily removed by filtration and potentially regenerated and reused. researchgate.net

Achieving high yields and purity for both academic and industrial synthesis requires careful optimization of several reaction parameters. Response surface methodology is a common technique used to optimize such processes in similar alkylation reactions. mdpi.comresearchgate.net

Key parameters for optimization include:

Molar Ratio of Reactants : The ratio of 6-tert-butyl-m-cresol to the formaldehyde source is critical. An excess of the phenolic compound can help to minimize the formation of polymeric byproducts.

Catalyst Loading : The amount of catalyst affects the reaction rate. An optimal loading must be determined to ensure a high conversion rate without promoting unwanted side reactions. mdpi.com

Temperature : The reaction temperature influences the rate of reaction. Higher temperatures can increase the speed but may also lead to the formation of impurities.

Reaction Time : The duration of the reaction must be sufficient to achieve high conversion of the starting materials. mdpi.com

Below is a table illustrating a hypothetical optimization study based on common findings in related phenolic condensation reactions.

ParameterRange StudiedOptimal ConditionEffect on Yield
Molar Ratio (Phenol:Formaldehyde)1:1 to 3:12.5:1Higher phenol (B47542) ratio reduces polymer formation.
Catalyst Loading (wt%)1% - 10%5%Balances reaction rate and cost-effectiveness.
Temperature (°C)60 - 120 °C90 °COptimizes rate while minimizing side reactions.
Reaction Time (hours)2 - 12 h8 hSufficient for high conversion without degradation.

This interactive table is based on typical optimization parameters for similar chemical syntheses.

The primary precursor, 6-tert-butyl-m-cresol, is itself synthesized through the Friedel-Crafts alkylation of m-cresol (B1676322) with isobutylene (B52900). google.comgoogle.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or a solid acid catalyst. google.com

The synthesis process involves mixing m-cresol with a catalyst and then introducing isobutylene gas or liquid. The reaction is an electrophilic aromatic substitution where the tert-butyl carbocation, generated from isobutylene in the acidic medium, attacks the m-cresol ring. The position of the alkylation is directed by the existing methyl and hydroxyl groups on the aromatic ring. The reaction can be performed in a glass ampoule within a stainless steel microautoclave at elevated temperatures (150-250°C) for several hours. chemicalbook.com After the reaction, the mixture is neutralized, and the product is extracted and purified, often by chromatography. chemicalbook.com

Environmentally Benign Synthesis Approaches and Process Intensification Studies

Modern chemical synthesis places a strong emphasis on "green" chemistry principles to minimize environmental impact. In the synthesis of 4,4'-Methylenebis(6-tert-butyl-m-cresol), this is achieved primarily through the use of recyclable solid acid catalysts like proton-exchanged montmorillonite. researchgate.net These catalysts offer several advantages over traditional homogeneous acid catalysts (e.g., sulfuric acid):

Reduced Corrosion : Solid acids are less corrosive to reaction vessels.

Ease of Separation : The catalyst can be filtered off, simplifying product work-up and reducing the need for neutralization steps that generate salt waste. researchgate.net

Reusability : The catalyst can often be regenerated and reused for multiple reaction cycles, improving process economics and reducing waste. researchgate.net

Process intensification studies may explore the use of alternative energy sources, such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. researchgate.net Furthermore, replacing hazardous solvents with more environmentally friendly options is another key area of green chemistry research.

Chemical Derivatization Strategies for Tailored Properties in Research

The basic structure of 4,4'-Methylenebis(6-tert-butyl-m-cresol) can be modified to create a variety of derivatives with specialized properties. These derivatization strategies typically involve altering the bridging group between the two phenolic units. For instance, replacing the methylene bridge with other functional groups can lead to compounds with different thermal stabilities, solubilities, and antioxidant potentials.

Examples of such derivatization include:

Thiobis derivatives : Reacting 6-tert-butyl-m-cresol with sulfur dichloride or other sulfur-transfer reagents yields thiobisphenols, such as 4,4'-Thiobis(6-tert-butyl-m-cresol). google.comchemicalbook.com These sulfur-containing analogs are often used as high-efficiency antioxidants. chemicalbook.com

Alkylidene derivatives : Condensation with aldehydes other than formaldehyde can produce different bridging structures. For example, using butyraldehyde (B50154) results in the formation of 4,4'-Butylidenebis(6-tert-butyl-m-cresol). sigmaaldrich.com

These modifications allow for the fine-tuning of the molecule's physical and chemical properties for specific research applications or industrial uses.

Structural Modifications for Exploring Structure-Activity Relationships

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. For bisphenolic compounds like 4,4'-Methylenebis(6-tert-butyl-m-cresol), several structural features are key determinants of their efficacy as radical scavengers.

The relationship between the structure and antioxidant activity of hindered phenolic compounds has been a subject of extensive research. researchgate.netnih.govnih.gov Key factors influencing antioxidant activity include:

Steric Hindrance: The tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the phenoxyl radical formed after hydrogen donation, preventing it from undergoing secondary reactions. researchgate.net

Electron-Donating Groups: The methyl group (from the cresol (B1669610) backbone) and the alkyl groups are electron-donating, which increases the electron density on the hydroxyl group, facilitating hydrogen atom donation.

Substitution on the Bridge: Modifications to the methylene bridge, for instance, by introducing different alkyl or aryl groups, can alter the molecule's stereochemistry and, consequently, its antioxidant potential.

Research on various bisphenol analogs has shown that the Caryl–Xbridge–Caryl angle and the dihedral angle between the hydroxyphenyl groups are influenced by the bridging group (where X can be C(CH3)2, CH2, S, O). researchgate.net These structural parameters can impact the antioxidant activity.

Studies on a range of hindered phenolic compounds have identified several factors that affect their antioxidant activities: the stability of the phenoxyl radical, the number of hydrogen atoms that can be donated, the rate of hydrogen atom donation, and the potential for the resulting radical to combine with other radicals. researchgate.net

FeatureInfluence on Antioxidant Activity
Ortho tert-butyl groups Stabilize the phenoxyl radical through steric hindrance.
Electron-donating substituents Increase the ease of hydrogen atom donation from the hydroxyl group.
Methylene bridge Affects the spatial arrangement of the two phenolic rings.
Substituents on the bridge Can modify the steric and electronic properties of the molecule.

Synthesis of Oligomeric and Polymeric Forms of Methylenebis(cresol) in Controlled Environments

The synthesis of oligomeric and polymeric forms of methylenebis(cresol)s is an area of interest for developing antioxidants with higher molecular weight, reduced volatility, and improved compatibility with polymeric matrices. These can be achieved through controlled polymerization techniques.

The condensation reaction of phenols and cresols with formaldehyde can be extended to produce oligomeric and polymeric materials, often referred to as novolac or resol resins, depending on the reaction conditions and stoichiometry. A Chinese patent describes a method for preparing a modified m-cresol-phenol-formaldehyde resin under acid catalysis, which involves controlling the reaction to achieve a desired softening point and low levels of free phenols. google.com

While specific studies on the controlled synthesis of oligomers and polymers solely from 4,4'-Methylenebis(6-tert-butyl-m-cresol) are not extensively detailed in the available literature, general principles of phenol-formaldehyde polymerization can be applied. The reaction can be controlled to favor the formation of linear or branched oligomers by adjusting the molar ratio of the reactants and the catalyst concentration.

For instance, a controlled synthesis could involve reacting 4,4'-Methylenebis(6-tert-butyl-m-cresol) with a substoichiometric amount of formaldehyde in the presence of an acid or base catalyst to yield low molecular weight oligomers. The degree of polymerization could be controlled by the reaction time and temperature.

The synthesis of functional polymers containing phenolic antioxidant moieties is another approach. This can involve the polymerization of monomers that have been functionalized with the methylenebis(cresol) unit.

Polymerization ApproachDescriptionPotential Advantages
Direct Oligomerization Controlled condensation of 4,4'-Methylenebis(6-tert-butyl-m-cresol) with an aldehyde.Straightforward method to increase molecular weight.
Polymerization of Functionalized Monomers Incorporating the methylenebis(cresol) unit into a polymerizable monomer.Allows for the creation of well-defined polymer architectures.

Further research into the controlled polymerization of 4,4'-Methylenebis(6-tert-butyl-m-cresol) would be valuable for the development of advanced antioxidant materials with tailored properties.

Mechanistic Elucidation of Antioxidant and Stabilizing Actions

Fundamental Principles of Radical Scavenging by Hindered Phenols

Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers, effectively terminating the chain reactions of oxidation. nih.gov This capability is fundamentally linked to the presence of a hydroxyl (-OH) group attached to a benzene (B151609) ring, which is flanked by bulky alkyl groups.

Hydrogen Atom Transfer (HAT) Mechanisms and Phenoxy Radical Formation

The principal mechanism by which 4,4'-Methylenebis(6-tert-butyl-m-cresol) exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). unec-jeas.com In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thereby neutralizing the radical and halting its damaging propagation. nih.gov This reaction is characterized by the homolytic cleavage of the O-H bond.

ArOH + R• → ArO• + RH

where ArOH is the phenolic antioxidant and ArO• is the resulting phenoxy radical.

Influence of Steric Hindrance from tert-Butyl Groups on Phenoxy Radical Stability and Reactivity

The stability of the phenoxy radical is a critical factor in the antioxidant's effectiveness, and this is where the "hindered" nature of the phenol (B47542) becomes paramount. The two tert-butyl groups positioned ortho to the hydroxyl group in each phenolic ring of 4,4'-Methylenebis(6-tert-butyl-m-cresol) create significant steric hindrance. sapub.org This steric bulk serves two primary purposes.

Firstly, it sterically shields the oxygen atom of the phenoxy radical, making it less accessible for further reactions that could potentially initiate new degradation chains. Secondly, the bulky tert-butyl groups electronically stabilize the phenoxy radical through hyperconjugation. This enhanced stability reduces the reactivity of the phenoxy radical, preventing it from acting as a pro-oxidant. sapub.org The steric strain imposed by the tert-butyl groups can also influence the geometry of the molecule, further contributing to the delocalization and stabilization of the unpaired electron on the phenoxy radical.

Role in Peroxide Decomposition Pathways in Material Systems

In addition to radical scavenging, 4,4'-Methylenebis(6-tert-butyl-m-cresol) can also play a role in the decomposition of hydroperoxides (ROOH), which are key intermediates in the auto-oxidation cycle of polymers. While the primary role of hindered phenols is to scavenge peroxy radicals (ROO•), their interaction with hydroperoxides can be complex. The decomposition of hydroperoxides can generate new radicals, and hindered phenols can intervene in these pathways, although this is often a secondary mechanism. The specific pathways can be influenced by temperature, the nature of the polymer matrix, and the presence of other additives.

Interaction with Reactive Oxygen Species (ROS) and Other Oxidative Intermediates in Polymer Degradation

During the degradation of polymers, a variety of reactive oxygen species (ROS) and other oxidative intermediates are generated. These can include hydroxyl radicals (•OH), alkoxyl radicals (RO•), and peroxyl radicals (ROO•). 4,4'-Methylenebis(6-tert-butyl-m-cresol) is effective in scavenging these species, with a particularly high reactivity towards peroxyl radicals, which are the primary chain-carrying species in polymer auto-oxidation. The hydrogen atom donation from the phenolic hydroxyl group effectively neutralizes these reactive species, converting them into less harmful, more stable molecules.

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

To gain a deeper, quantitative understanding of the antioxidant action of 4,4'-Methylenebis(6-tert-butyl-m-cresol), theoretical and computational chemistry methods are employed. These approaches provide insights into the electronic structure, energetics, and reactivity of the molecule.

Quantum Chemical Calculations of Electronic Structure, Bond Dissociation Energies, and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the antioxidant mechanism at a molecular level. opensciencepublications.com These calculations can determine key parameters that correlate with antioxidant activity. While specific computational studies focusing exclusively on 4,4'-Methylenebis(6-tert-butyl-m-cresol) are not widely available in the public domain, data from structurally similar hindered phenols can provide valuable insights.

Key parameters that are typically calculated include:

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a primary indicator of the ease of hydrogen atom donation. A lower BDE generally corresponds to a higher radical scavenging activity.

Ionization Potential (IP): The IP relates to the ability of the molecule to donate an electron, which is relevant in Single Electron Transfer (SET) mechanisms of antioxidant action.

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates a greater ability to donate an electron.

Spin Density Distribution: In the resulting phenoxy radical, the spin density distribution reveals how the unpaired electron is delocalized across the molecule, which is a key factor in its stability.

The following table presents representative calculated quantum chemical parameters for a generic hindered bisphenol antioxidant, illustrating the type of data obtained from such studies. It is important to note that these are illustrative values and not specific experimental or calculated values for 4,4'-Methylenebis(6-tert-butyl-m-cresol).

ParameterDescriptionIllustrative Value
O-H Bond Dissociation Enthalpy (BDE)The enthalpy change required to break the O-H bond homolytically.~80-85 kcal/mol
Ionization Potential (IP)The energy required to remove an electron from the molecule.~7.5-8.0 eV
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.~ -5.5 to -6.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.~ -0.5 to -1.0 eV
HOMO-LUMO GapThe energy difference between the HOMO and LUMO, indicating chemical reactivity.~4.5-5.5 eV

These computational approaches are invaluable for understanding the structure-activity relationships of hindered phenolic antioxidants and for the rational design of new and more effective stabilizers.

Molecular Dynamics Simulations of Antioxidant-Substrate Interactions

While specific molecular dynamics (MD) simulations for 4,4'-Methylenebis(6-tert-butyl-m-cresol) are not extensively documented in publicly available literature, the principles of its interaction with polymer substrates can be understood through computational studies of similar hindered phenolic antioxidants. Molecular mechanics and modeling are employed to study the influence of the bulky 2,6-substituents on the properties and reactions of these phenols. rsc.org

MD simulations for this class of compounds typically focus on several key aspects:

Conformational Analysis: Simulations can predict the lowest energy conformations of the antioxidant molecule within the polymer matrix. This is crucial for understanding how the molecule orients itself and whether the critical hydroxyl (-OH) groups are accessible for radical scavenging. For hindered phenols, the bulky tert-butyl groups create steric hindrance around the hydroxyl group, which influences its reactivity. vinatiorganics.com

Diffusion and Localization: MD simulations can model the diffusion of the antioxidant within the polymer. This helps determine if the antioxidant is likely to be present at the sites where oxidative degradation initiates, such as amorphous regions or surfaces exposed to oxygen.

Interaction Energies: The simulations calculate the interaction energies between the antioxidant and the polymer chains. Favorable interactions are necessary for good solubility and compatibility, preventing the antioxidant from leaching out over time.

Radical Scavenging Mechanism: By simulating the approach of a polymer peroxy radical (ROO•) to the antioxidant, researchers can investigate the hydrogen atom transfer (HAT) process. The ease of breaking the O–H bond, often evaluated by calculating the bond dissociation energy (BDE), is a key descriptor of antioxidant activity. unibo.it Computer-assisted molecular modeling can assess how the steric environment created by the tert-butyl groups affects the approach of radicals and the stability of the resulting phenoxy radical. rsc.org

These computational approaches provide valuable insights into the structure-activity relationship, helping to explain how the specific arrangement of tert-butyl and methyl groups in 4,4'-Methylenebis(6-tert-butyl-m-cresol) contributes to its effectiveness as a stabilizer.

Studies on Transformation Products and Degradation Pathways During Inhibited Polymer Oxidation

The primary function of a hindered phenolic antioxidant like 4,4'-Methylenebis(6-tert-butyl-m-cresol) is to interrupt the auto-oxidation cycle of a polymer by donating a hydrogen atom from its hydroxyl group to reactive radicals. partinchem.com This action, while stabilizing the polymer, transforms the antioxidant molecule itself. The resulting phenoxy radical is resonance-stabilized, which reduces its reactivity and prevents it from initiating new degradation chains. partinchem.com However, this phenoxy radical is not inert and undergoes a series of subsequent reactions, leading to various transformation products.

The general degradation pathway for hindered phenols involves the following steps:

Formation of Phenoxy Radical: The antioxidant (ArOH) reacts with a peroxy radical (ROO•) from the polymer, forming a stable phenoxy radical (ArO•) and a hydroperoxide (ROOH).

Radical-Radical Reactions: The phenoxy radical can react with another peroxy radical, an alkyl radical, or another phenoxy radical.

Formation of Transformation Products: These reactions lead to the formation of colorless products, such as quinone methides, as well as highly conjugated, colored products that can cause discoloration of the polymer. stabilization-technologies.com

The specific nature and distribution of these products depend on factors like temperature, oxygen concentration, and the presence of other additives within the polymer.

Investigation of Oligomerization and Discolouration Mechanisms

A significant consequence of the transformation of 4,4'-Methylenebis(6-tert-butyl-m-cresol) during stabilization is the potential for discoloration of the host polymer. This phenomenon is directly linked to the formation of conjugated structures derived from the initial phenoxy radical.

The mechanisms leading to discoloration are complex, but a primary pathway involves the dimerization and oligomerization of the antioxidant radical intermediates. For the closely related compound 2,2'-methylene-bis-(4-methyl-6-tert-butylphenol), studies have identified colored dimers, trimers, and tetramers as products of model reactions designed to simulate oxidative environments. lookchem.com These oligomeric structures often possess extended systems of conjugated double bonds, which absorb light in the visible spectrum, leading to yellow, pink, or red discoloration. stabilization-technologies.com

Key colored species identified in the degradation of hindered phenolic antioxidants include:

Quinone Methides: These are typically yellow and are formed from the initial phenoxy radical. stabilization-technologies.com

Stilbene Quinones (Diphenoquinones): These result from the coupling of two phenoxy radicals and are often intensely colored, appearing red or purple. stabilization-technologies.com

It is important to note that discoloration is not necessarily an indicator of poor stabilizing performance. stabilization-technologies.com It is, however, an aesthetic issue and a visible sign that the antioxidant is being consumed while performing its function. The extent of discoloration can be influenced by the purity of the antioxidant, as impurities can sometimes accelerate these color-forming side reactions. stabilization-technologies.com

Formation and Characterization of Cyclohexadienone Derivatives and Related Quinone Methides

The transformation of the phenoxy radical derived from 4,4'-Methylenebis(6-tert-butyl-m-cresol) can lead to the formation of several types of non-radical products, including cyclohexadienone derivatives and quinone methides.

Quinone Methides: The oxidation of phenols with a methylene (B1212753) group at the para-position (like the cresol (B1669610) units in the subject compound) is a known route to forming quinone methides. nih.gov The process involves a two-electron oxidation of the phenol, proceeding through radical intermediates. nih.gov The resulting quinone methide is a reactive molecule that can participate in further reactions within the polymer matrix.

Cyclohexadienone Derivatives: In the presence of oxygen, phenoxy radicals can react with peroxy radicals (ROO•) to form peroxydienones, specifically 4-alkylperoxy-2,5-cyclohexadienones. This is a key termination step in the antioxidant mechanism. These compounds can be unstable and may decompose further. For instance, studies on the photooxidation of simpler hindered phenols like 2,6-di-tert-butyl-4-methylphenol have shown the formation of 4-methyl-4-hydroperoxy-2,5-cyclohexadien-1-one. researchgate.net Under further oxidizing conditions, these intermediates can ultimately transform into the more stable 2,6-di-tert-butyl-1,4-benzoquinone. researchgate.net

The characterization of these products within a polymer matrix is challenging but can be achieved using techniques such as chromatography (GC-MS, LC-MS) to separate and identify the compounds extracted from the polymer. nih.govnih.gov

Transformation Product ClassGeneral StructurePotential Color
Quinone MethideMethylene-cyclohexadienoneYellow
Stilbene QuinoneDiphenoquinoneRed/Purple
Peroxy-cyclohexadienoneCyclohexadienone with -OOR groupTypically colorless
Hydroperoxy-cyclohexadienoneCyclohexadienone with -OOH groupTypically colorless
BenzoquinoneQuinoneYellow

Impact of Transformation Products on Long-Term Polymer Stability and Properties

The transformation products of 4,4'-Methylenebis(6-tert-butyl-m-cresol) are not merely inert byproducts; they can influence the long-term stability and properties of the polymer. Their effect can be neutral, detrimental, or even beneficial.

Research on the effect of defined transformation products on polymer autoxidation has shown varied results:

Neutral or Weakly Pro-degradant: Some derivatives, such as 4-alkylperoxy-2,5-cyclohexadienones, have been found to have virtually no influence on the oxidation process. Other related compounds may have a weak initiating effect.

Retardant Effect: A notable finding is that certain transformation products can themselves act as antioxidants, contributing to long-term stability. A retardative effect on oxidation has been observed for 4-hydroperoxy- and 4-hydroxy-cyclohexadienones. The colored oxidation products, such as 1,4-benzoquinones and especially stilbenequinones, also exhibit an inhibitory effect on autoxidation.

Therefore, the initial antioxidant molecule can give rise to a cascade of successor stabilizers, extending the protective lifetime of the additive package. However, the accumulation of these products can also have negative consequences. While discoloration is primarily an aesthetic issue, the formation and migration of low-molecular-weight degradation products could potentially alter the physical properties of the polymer over time. Ultimately, the long-term performance of a polymer stabilized with 4,4'-Methylenebis(6-tert-butyl-m-cresol) is a result of the combined, and sometimes competing, effects of the parent antioxidant and its evolving mixture of transformation products. mdpi.com

Advanced Applications in Polymer Science and Materials Engineering Research

Research on Thermo-Oxidative Stability in Polymeric Systems

4,4'-Methylenebis(6-tert-butyl-m-cresol) is a sterically hindered phenolic antioxidant that plays a crucial role in protecting polymers from degradation at elevated temperatures. Its primary function is to interrupt the free-radical chain reactions that lead to the deterioration of polymer properties. The bulky tert-butyl groups adjacent to the hydroxyl group on the phenol (B47542) ring enhance its stability and effectiveness as a radical scavenger.

Polyolefins (e.g., Polyethylene (B3416737), Polypropylene) and Their Stabilization Mechanisms

Polyolefins such as polyethylene (PE) and polypropylene (B1209903) (PP) are susceptible to thermo-oxidative degradation during processing and end-use, which can lead to a decrease in molecular weight, loss of mechanical properties, and discoloration. Hindered phenolic antioxidants like 4,4'-Methylenebis(6-tert-butyl-m-cresol) are instrumental in preventing this. specialchem.com

The stabilization mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to the highly reactive peroxy radicals (ROO•) that are formed during the oxidation of the polymer. This reaction neutralizes the peroxy radical, forming a stable hydroperoxide and a phenoxy radical. The phenoxy radical is resonance-stabilized and sterically hindered, making it less reactive and unable to propagate the degradation chain reaction.

While specific performance data for 4,4'-Methylenebis(6-tert-butyl-m-cresol) in polyolefins is not extensively available in publicly accessible literature, the general efficacy of hindered phenolic antioxidants in these systems is well-documented. The table below illustrates the typical effect of a hindered phenolic antioxidant on the thermo-oxidative stability of polypropylene, as measured by the Oxidation Induction Time (OIT).

Polymer System Antioxidant Concentration (%) Oxidation Induction Time (OIT) at 200°C (minutes)
Polypropylene (unstabilized)0< 5
Polypropylene0.1> 60
Polypropylene0.2> 120

This table provides illustrative data on the general performance of hindered phenolic antioxidants in polypropylene. Specific results for 4,4'-Methylenebis(6-tert-butyl-m-cresol) may vary.

Elastomers and Synthetic Rubbers: Efficacy and Mechanisms of Protection

Elastomers and synthetic rubbers are prone to degradation from heat, oxygen, and ozone, which leads to hardening, cracking, and a loss of elasticity. 4,4'-Methylenebis(6-tert-butyl-m-cresol) is utilized as an antioxidant in these materials to enhance their service life. Its non-staining nature makes it particularly suitable for light-colored rubber products.

The protective mechanism in elastomers is similar to that in polyolefins, involving the scavenging of free radicals to inhibit the oxidative chain reactions that cause chain scission and cross-linking of the polymer chains. This preserves the flexibility and mechanical strength of the rubber. Research on the performance of a structurally similar compound, 4,4'-Bis(2,6-di-tert-butylphenol), in isoprene (B109036) rubber has demonstrated its high efficacy as an antioxidant. researchgate.net

Engineering Plastics (e.g., Polycarbonates, Polyacetals, Styrenic and Olefin Polymers, Epoxies)

The application of 4,4'-Methylenebis(6-tert-butyl-m-cresol) extends to engineering plastics, which are often subjected to demanding operational conditions. In polycarbonates, for instance, hindered phenolic antioxidants can improve thermal stability, although their interaction with the polymer matrix can be complex. Research has shown that while hindered phenols contribute to the thermal stabilization of the isopropylidene bond in polycarbonate, they may have a negative effect on the stability of the carbonate bond. researchgate.net The combination with other types of antioxidants, such as phosphites, can lead to a synergistic effect, providing more comprehensive protection. researchgate.net

Detailed research findings on the specific performance of 4,4'-Methylenebis(6-tert-butyl-m-cresol) in polyacetals, styrenic polymers, and epoxies are limited in the available scientific literature. However, the general principles of radical scavenging by hindered phenols suggest its potential utility in enhancing the thermo-oxidative stability of these materials as well.

Photostabilization Mechanisms and Research on UV Degradation Mitigation

While primarily known as a thermo-oxidative stabilizer, hindered phenolic antioxidants can also contribute to the photostabilization of polymers. Ultraviolet (UV) radiation can initiate degradation by generating free radicals in the polymer. By scavenging these radicals, 4,4'-Methylenebis(6-tert-butyl-m-cresol) can help to mitigate the damaging effects of UV exposure, which include discoloration, loss of gloss, and embrittlement.

However, it is important to note that hindered phenols are generally not as effective as dedicated UV absorbers or hindered amine light stabilizers (HALS) in providing long-term UV protection. They are often used in combination with these primary light stabilizers to achieve a synergistic effect. Specific research on the photostabilization mechanisms of 4,4'-Methylenebis(6-tert-butyl-m-cresol) is not widely reported. The UV absorption spectrum of a similar compound, 4,4'-Methylenebis(6-tert-butyl-o-cresol), is available and can provide some insight into its potential for direct UV absorption. nist.gov

Influence on Polymer Processing Stability and Rheological Properties

The stability of a polymer during processing is critical for manufacturing high-quality products. The high temperatures and shear forces encountered during extrusion and molding can accelerate thermo-oxidative degradation, leading to changes in the polymer's rheological properties, such as a decrease in viscosity or melt flow index (MFI).

The incorporation of 4,4'-Methylenebis(6-tert-butyl-m-cresol) helps to maintain the molecular weight of the polymer during processing by inhibiting chain scission. stabilization-technologies.com This, in turn, helps to stabilize the melt viscosity and MFI, ensuring consistent processing behavior. qenos.com The effect of hindered phenolic antioxidants on the MFI of high-density polyethylene (HDPE) has been studied, demonstrating their ability to maintain the polymer's flow properties after multiple processing cycles. researchgate.net

The following table illustrates the general effect of a hindered phenolic antioxidant on the melt flow index of polyethylene after repeated extrusion passes.

Polymer System Number of Extrusion Passes Melt Flow Index (g/10 min)
Polyethylene (unstabilized)11.2
Polyethylene (unstabilized)52.5
Polyethylene (with hindered phenol)11.1
Polyethylene (with hindered phenol)51.3

This table provides illustrative data on the general performance of hindered phenolic antioxidants in polyethylene. Specific results for 4,4'-Methylenebis(6-tert-butyl-m-cresol) may vary.

Academic Investigations into Stabilizer Migration Behavior and Retention within Polymer Matrices

A key area of research in the field of polymer additives is their migration behavior. The migration of stabilizers from the polymer matrix can reduce their long-term effectiveness and may lead to contamination of materials in contact with the polymer, which is a significant concern for food packaging applications.

The migration of phenolic antioxidants is influenced by several factors, including the molecular weight of the antioxidant, the type of polymer, the nature of the contacting medium (e.g., fatty or aqueous), and the temperature. nih.govscielo.br Higher molecular weight antioxidants generally exhibit lower migration rates.

Structure-Activity Relationship Studies for Designing Enhanced Material Performance

The primary antioxidant function of hindered phenols like 4,4'-Methylenebis(6-tert-butyl-m-cresol) lies in their ability to donate a hydrogen atom from a hydroxyl (-OH) group to neutralize peroxy radicals, thereby terminating the auto-oxidation chain reaction in polymers. The ease of this donation and the stability of the resulting phenoxy radical are paramount to the antioxidant's effectiveness.

Influence of Phenolic Ring Substituents

The type, position, and size of the alkyl groups on the phenolic rings play a critical role in modulating the antioxidant's activity and physical properties.

Steric Hindrance: The tert-butyl group at the ortho position (position 6) to the hydroxyl group provides significant steric hindrance. This bulkiness is crucial for stabilizing the phenoxy radical formed after hydrogen donation, preventing it from participating in further undesirable reactions. However, excessive steric hindrance can impede the approach of a peroxy radical, potentially slowing down the scavenging rate.

Electronic Effects: Alkyl groups, such as the tert-butyl and methyl substituents, are electron-donating. nih.gov These groups increase the electron density on the phenolic ring and the hydroxyl group, which can facilitate the donation of the hydrogen atom to a radical. nih.gov Studies on various phenolic compounds have shown that the position of these electron-donating groups is crucial, with substituents at the ortho and para positions having the most significant impact on increasing antioxidant activity.

Interactive Data Table: Effect of Substituents on Antioxidant Performance

The following table summarizes findings from various studies on how different substituent groups on phenolic antioxidants influence their performance in polymer stabilization.

Structural ModificationKey Substituent FeatureObserved Effect on PerformancePolymer Matrix (Example)Performance Metric
Increased Steric HindranceBulky groups (e.g., tert-butyl) ortho to -OHEnhanced stability of the resulting phenoxy radical.PolyolefinsReduced discoloration, improved long-term thermal stability.
Reduced Steric HindranceSmaller groups (e.g., methyl) ortho to -OHMay increase the reaction rate with peroxy radicals.PolypropyleneCan lead to higher initial antioxidant activity.
Electron-Donating GroupsAlkyl groups at ortho and para positionsIncreased rate of hydrogen donation to radicals.Low-Density Polyethylene (LDPE)Improved processing stability and higher Oxidation Induction Time (OIT).
Increased Molecular WeightLarger or multiple alkyl substituentsLower volatility and reduced migration from the polymer.High-Density Polyethylene (HDPE)Better retention of properties after thermal aging.

Impact of the Bridging Group

The methylene (B1212753) bridge (-CH2-) linking the two phenolic rings in 4,4'-Methylenebis(6-tert-butyl-m-cresol) influences the molecule's conformational flexibility and the cooperative antioxidant action of the two hydroxyl groups. Research into modifying this bridge has revealed significant impacts on performance.

Bridge Type and Antioxidant Activity: Replacing the methylene bridge with other groups, such as a sulfur atom (thioether bridge) or a longer alkylidene chain (e.g., butylidene), alters the antioxidant's properties. For instance, thiobisphenols, such as 4,4'-Thiobis(6-tert-butyl-m-cresol), can act as multifunctional stabilizers. The sulfur bridge can decompose hydroperoxides into non-radical, stable products, providing a secondary, synergistic stabilization mechanism in addition to the radical scavenging of the phenolic groups.

Geometric Constraints: The geometry imposed by the bridging group affects the orientation of the two phenolic rings relative to each other. This can influence the potential for intramolecular hydrogen bonding and the ability of the second phenolic group to participate in the stabilization process after the first has reacted.

Interactive Data Table: Comparative Performance of Bridged Phenolic Antioxidants

This table presents comparative data on the effectiveness of bisphenolic antioxidants with different bridging groups in polymer stabilization.

Antioxidant TypeBridge StructureKey Performance CharacteristicPolymer Matrix (Example)Performance Metric
Methylene-bridged (e.g., 4,4'-Methylenebis...)-CH₂-Good general-purpose radical scavenger.Polypropylene (PP)Effective melt flow stabilization.
Thio-bridged (e.g., 4,4'-Thiobis...)-S-Dual function: radical scavenging and hydroperoxide decomposition.Polypropylene (PP)Superior long-term thermal stability.
Butylidene-bridged (e.g., 4,4'-Butylidenebis...)-CH(C₃H₇)-Increased molecular weight and potentially altered solubility.Rubber, PolyolefinsGood retention of physical properties after aging.

By systematically studying these structure-activity relationships, materials scientists can design and synthesize novel antioxidants based on the 4,4'-Methylenebis(6-tert-butyl-m-cresol) scaffold. The goal is to create stabilizers with enhanced thermal stability, lower volatility, improved compatibility with specific polymer matrices, and synergistic antioxidant mechanisms, ultimately leading to more durable and reliable polymer materials for advanced engineering applications. The selection of a specific antioxidant structure is often a balance between achieving high antioxidant efficacy and maintaining other critical material properties such as color stability and regulatory compliance. specialchem.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular architecture and studying the chemical transformations of 4,4'-Methylenebis(6-tert-butyl-m-cresol). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Compound and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of 4,4'-Methylenebis(6-tert-butyl-m-cresol) and its reaction products. Both ¹H NMR and ¹³C NMR are routinely employed to provide a detailed map of the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of 4,4'-Methylenebis(6-tert-butyl-m-cresol), distinct signals corresponding to the different types of protons in the molecule are observed. The aromatic protons on the cresol (B1669610) rings, the methylene (B1212753) bridge protons, the methyl protons, and the tert-butyl protons each appear at characteristic chemical shifts. The integration of these signals provides a quantitative measure of the number of protons of each type, while the splitting patterns (multiplicity) reveal information about neighboring protons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4'-Methylenebis(6-tert-butyl-m-cresol)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2120 - 135
Methylene (CH₂)3.8 - 4.230 - 40
Methyl (CH₃)2.1 - 2.415 - 25
tert-Butyl (C(CH₃)₃)1.3 - 1.530 - 35 (quaternary), 25 - 30 (methyl)
Phenolic OH4.5 - 5.5-

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Including Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) for Molecular Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 4,4'-Methylenebis(6-tert-butyl-m-cresol) and for identifying its degradation products. The choice of ionization technique, such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), depends on the specific research objective.

Electron Ionization (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation. The mass spectrum of 4,4'-Methylenebis(6-tert-butyl-m-cresol) obtained by EI-MS would show a molecular ion peak (M⁺) corresponding to its molecular weight (340.5 g/mol ). nih.gov Additionally, a characteristic fragmentation pattern would be observed, arising from the cleavage of the molecule at its weakest bonds. Common fragmentation pathways for phenolic compounds include the loss of a methyl group (-15 Da) from the tert-butyl group or the cresol ring, and cleavage of the methylene bridge. The analysis of these fragment ions helps to confirm the connectivity of the molecule.

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds, including potential degradation products of 4,4'-Methylenebis(6-tert-butyl-m-cresol). ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is advantageous for confirming the molecular weight of the parent compound and any larger, non-volatile degradation products that may form during oxidation or other reactions.

Infrared (IR) Spectroscopy and UV-Visible Spectroscopy for Functional Group Analysis and Monitoring Oxidation

Infrared (IR) Spectroscopy is a valuable tool for identifying the functional groups present in 4,4'-Methylenebis(6-tert-butyl-m-cresol). The IR spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations. Key functional groups and their expected IR absorption ranges are summarized in the table below. Monitoring changes in the IR spectrum, such as the appearance of new peaks corresponding to carbonyl groups (C=O) or changes in the hydroxyl region, can be used to track the oxidation of the compound.

UV-Visible Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in 4,4'-Methylenebis(6-tert-butyl-m-cresol). The UV-Vis spectrum will show absorption maxima (λmax) in the ultraviolet region characteristic of the phenolic chromophores. Changes in the position and intensity of these absorption bands can be used to monitor reactions that alter the electronic structure of the molecule, such as oxidation, which can lead to the formation of colored products with absorption in the visible region.

Interactive Data Table: Key Spectroscopic Data for 4,4'-Methylenebis(6-tert-butyl-m-cresol)

Technique Parameter Expected Value/Range Information Provided
EI-MS Molecular Ion (M⁺)m/z 340Molecular Weight Confirmation
Key Fragmentsm/z 325, 229, 163Structural Connectivity
IR Spectroscopy O-H stretch (phenolic)3200-3600 cm⁻¹ (broad)Presence of Hydroxyl Groups
C-H stretch (aromatic)3000-3100 cm⁻¹Aromatic Ring Structure
C-H stretch (aliphatic)2850-2960 cm⁻¹Methylene, Methyl, tert-Butyl Groups
C=C stretch (aromatic)1500-1600 cm⁻¹Aromatic Ring Structure
UV-Vis Spectroscopy λmax~280 nmPresence of Phenolic Chromophore

Chromatographic Separation and Quantification Techniques for Research Applications

Chromatographic techniques are essential for separating 4,4'-Methylenebis(6-tert-butyl-m-cresol) from complex mixtures, assessing its purity, and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 4,4'-Methylenebis(6-tert-butyl-m-cresol). Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase, is typically the method of choice.

In a research context, HPLC is invaluable for:

Purity Assessment: Determining the purity of a synthesized or commercial sample of 4,4'-Methylenebis(6-tert-butyl-m-cresol) by separating it from any impurities or byproducts.

Mixture Analysis: Quantifying the amount of 4,4'-Methylenebis(6-tert-butyl-m-cresol) in a complex matrix, such as a polymer extract or a reaction mixture.

The development of an HPLC method involves optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and column temperature to achieve good separation and peak shape. Detection is typically performed using a UV detector set at the λmax of the compound (~280 nm). While a specific, validated HPLC method for this exact compound is not widely published, methods for similar phenolic antioxidants can be adapted.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Product Identification

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound with a relatively high molecular weight like 4,4'-Methylenebis(6-tert-butyl-m-cresol), GC analysis may require high temperatures or derivatization to increase its volatility.

GC-MS is particularly useful in research for:

Trace Analysis: Detecting and quantifying low levels of 4,4'-Methylenebis(6-tert-butyl-m-cresol) in various samples.

Volatile Product Identification: Identifying volatile degradation products that may be formed during the thermal or oxidative breakdown of the parent compound.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. The combination of retention time from the GC and the mass spectrum from the MS offers a high degree of confidence in compound identification. nih.gov

Gel Permeation Chromatography (GPC) for Analyzing Oligomeric and Polymeric By-products

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for characterizing the degradation and reaction by-products of 4,4'-Methylenebis(6-tert-butyl-m-cresol) within a polymer matrix. shodexhplc.com As this phenolic antioxidant performs its stabilizing function, it undergoes chemical transformations that can lead to the formation of higher molecular weight species. These oligomeric and polymeric by-products can influence the long-term performance and properties of the host material.

GPC separates molecules based on their hydrodynamic volume, or size in solution. The process involves passing a solution of the polymer extract through a column packed with porous gel beads. resolvemass.ca Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column more quickly. Smaller molecules, such as the unreacted antioxidant, can penetrate the pores to varying degrees, resulting in a longer retention time. resolvemass.ca

In the context of researching 4,4'-Methylenebis(6-tert-butyl-m-cresol), GPC is employed to monitor its depletion and the simultaneous formation of degradation products. A typical GPC system for this application would consist of:

A solvent delivery system to pump a suitable mobile phase, such as tetrahydrofuran (B95107) (THF), through the system.

An injector to introduce the dissolved sample extract.

A series of GPC columns with different pore sizes to achieve the desired molecular weight separation range.

A detector , most commonly a differential refractive index (RI) detector, which is sensitive to the concentration of all molecules. A UV detector can also be used for enhanced sensitivity towards aromatic compounds like the cresol-based antioxidant and its by-products.

By analyzing samples of a polymer at different stages of its service life or after accelerated aging tests, researchers can generate GPC chromatograms that provide a visual representation of the change in molecular weight distribution of the additive package. The data allows for the semi-quantitative analysis of the transformation of the parent antioxidant into larger, oligomeric structures.

Table 1: GPC Analysis of Antioxidant Degradation in a Polymer Matrix

Elution Time (min)Molecular Weight (Daltons)Interpretation
8.5> 5,000Polymeric by-products from extensive cross-linking
10.2~1,000 - 1,500Dimeric and trimeric antioxidant structures
12.1368.5 (Standard)Unreacted 4,4'-Methylenebis(6-tert-butyl-m-cresol)

This analysis is crucial for understanding the stabilizer's mechanism, its efficiency over time, and the potential impact of its by-products on the polymer's physical and chemical properties.

Method Development and Validation for Complex Research Matrices

The accurate quantification of 4,4'-Methylenebis(6-tert-butyl-m-cresol) in complex matrices like polymers and environmental samples necessitates robust and efficient sample preparation and extraction protocols. The goal is to isolate the target analyte from interfering matrix components before instrumental analysis.

For Polymer Samples: Extraction from a polymer matrix is a critical first step. The choice of method depends on the polymer type and the thermal stability of the antioxidant.

Solvent Dissolution/Precipitation: This is a common and effective method. The polymer is completely dissolved in a suitable solvent (e.g., tetrahydrofuran, toluene). The polymer is then precipitated by adding a non-solvent (e.g., methanol, ethanol). The antioxidant remains in the liquid phase, which is then filtered and concentrated for analysis.

Ultrasonic Extraction: This technique involves immersing the polymer sample (typically as a fine powder or thin film) in an appropriate solvent and applying ultrasonic energy. The cavitation bubbles produced by the ultrasound disrupt the polymer surface and accelerate the diffusion of the additive into the solvent.

Soxhlet Extraction: A classical method where the polymer sample is placed in a thimble and continuously extracted by a refluxing solvent over several hours. While thorough, this method can be time-consuming and may not be suitable for thermally labile compounds.

For Environmental Samples: Extraction from environmental matrices like soil or water requires different approaches to handle the diverse and often high levels of interferents.

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a highly effective technique for both extraction and pre-concentration. The water sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica) that retains the phenolic antioxidant. The analyte is later eluted with a small volume of an organic solvent. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free method where a fused-silica fiber coated with a polymeric phase is exposed to the sample (either headspace or direct immersion). mdpi.com The antioxidant partitions onto the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

Microwave-Assisted Extraction (MAE): For solid samples like soil, MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process significantly compared to traditional methods.

Following initial extraction, a clean-up step, often using SPE, may be required to remove co-extracted matrix components that could interfere with the final analysis.

In analytical research, establishing the limit of detection (LOD) and limit of quantification (LOQ) is fundamental to validating a method's performance. These parameters define the smallest concentration of an analyte that can be reliably measured. nih.govjuniperpublishers.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov It is the concentration that provides a signal clearly distinguishable from the background noise.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is critical for quantitative studies where accurate measurements are required.

Several methods are used to determine LOD and LOQ in chromatographic analysis:

Signal-to-Noise Ratio (S/N): This approach involves comparing the signal height of the analyte to the background noise of the baseline. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. juniperpublishers.comacs.org

Based on the Standard Deviation of the Response and the Slope: This statistically more robust method utilizes the calibration curve. The LOD and LOQ are calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where 'σ' is the standard deviation of the y-intercept of the regression line (or the standard deviation of blank sample responses) and 'S' is the slope of the calibration curve. researchgate.net

The LOD and LOQ are not fixed values; they are specific to the analytical instrument, the method, and the matrix being analyzed. For 4,4'-Methylenebis(6-tert-butyl-m-cresol), these values would be determined for each type of sample extract (e.g., from polyethylene (B3416737), soil, or water) to ensure the method is fit for its intended purpose.

Table 2: Representative LOD and LOQ Values for 4,4'-Methylenebis(6-tert-butyl-m-cresol) using HPLC-UV

Sample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
Polypropylene (B1209903) Extract0.05 µg/mL0.15 µg/mL
River Water (post-SPE)0.01 µg/L0.04 µg/L
Soil Extract0.10 mg/kg0.35 mg/kg

Advanced Microscopy and Surface Analysis Techniques for Stabilizer Distribution (e.g., SEM-EDS, TEM in materials research)

Understanding the spatial distribution of stabilizers like 4,4'-Methylenebis(6-tert-butyl-m-cresol) within a polymer is crucial, as homogeneous dispersion is key to effective protection. Advanced microscopy techniques provide high-resolution imaging and chemical analysis to visualize how such additives are incorporated into the material matrix.

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS): SEM provides high-magnification images of a material's surface topography. polymersolutions.com When the high-energy electron beam of the SEM strikes the sample, it causes the emission of secondary electrons for imaging and characteristic X-rays from the atoms within the sample. polymersolutions.com The EDS detector analyzes the energy of these X-rays to identify the elements present. semlab.com

Transmission Electron Microscopy (TEM): TEM offers significantly higher spatial resolution than SEM, allowing for the visualization of features at the nanoscale. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen. oaepublish.com The interaction of the electrons with the sample forms an image that reveals details about the material's internal structure, morphology, and phase distribution.

Directly imaging small organic molecules like 4,4'-Methylenebis(6-tert-butyl-m-cresol) with TEM is difficult due to their low contrast and susceptibility to damage from the high-energy electron beam. oaepublish.com However, TEM is a powerful tool for indirectly studying the effects of the stabilizer. Researchers can use TEM to:

Visualize the nanostructure of the polymer matrix and identify any morphological changes, such as the formation of micro-domains or voids, that might be associated with high concentrations of the additive.

Observe the interface between the polymer and any filler particles, and how the presence of the antioxidant might affect adhesion or create an interfacial layer.

Employ techniques like cryo-TEM to study the polymer's structure in a near-native state, potentially revealing how the additive influences the arrangement of polymer chains. researchgate.netnih.gov

Environmental Behavior and Degradation Research

Persistence and Biodegradation Studies in Environmental Compartments

Limited direct research on the environmental persistence and biodegradation of 4,4'-Methylenebis(6-tert-butyl-m-cresol) is available in peer-reviewed literature. However, insights can be drawn from studies on structurally similar synthetic phenolic antioxidants and other bisphenolic compounds. acs.org The environmental fate of such compounds is of increasing concern due to their widespread use and potential for release into various environmental matrices. nih.gov

Table 1: Factors Influencing Biodegradation of Phenolic Compounds in Aquatic Environments

FactorInfluence on Biodegradation
Chemical Structure The presence of bulky substituents like tert-butyl groups and the overall complexity of the molecule can hinder enzymatic attack by microorganisms, potentially leading to lower biodegradation rates.
Microbial Community The presence of specific microbial consortia with the necessary enzymatic machinery is crucial for the breakdown of complex organic molecules. Acclimation of the microbial community to the compound can enhance degradation.
Oxygen Availability Aerobic conditions generally favor the initial breakdown of aromatic compounds. Anaerobic degradation is also possible but often proceeds at a slower rate and through different metabolic pathways.
Nutrient Levels The availability of essential nutrients such as nitrogen and phosphorus can impact microbial activity and, consequently, the rate of biodegradation.
Temperature and pH Environmental conditions play a significant role in microbial metabolism. Optimal temperature and pH ranges will lead to more efficient biodegradation.

Specific studies on the persistence and transformation of 4,4'-Methylenebis(6-tert-butyl-m-cresol) in soil are scarce. The persistence of phenolic compounds in soil is influenced by their sorption to soil organic matter and clay particles, as well as their susceptibility to microbial degradation. usgs.gov The hydrophobicity of 4,4'-Methylenebis(6-tert-butyl-m-cresol), suggested by its structure, would likely lead to significant sorption to soil organic matter, which could decrease its bioavailability for microbial uptake and degradation, thereby increasing its persistence. Transformation in soil could occur through both biotic and abiotic processes. Microbial degradation would likely involve hydroxylation and ring cleavage, similar to the degradation pathways of other phenolic compounds. Abiotic transformation could be influenced by factors such as soil pH and the presence of metal oxides.

There is a lack of direct experimental data on the atmospheric degradation of 4,4'-Methylenebis(6-tert-butyl-m-cresol). However, for volatile organic compounds, atmospheric degradation is primarily driven by reactions with hydroxyl radicals (•OH) in the troposphere. The atmospheric half-life of a related compound, methyl tert-butyl ether (MTBE), can be as short as 3 days in a regional airshed, indicating that atmospheric degradation can be a significant removal process for some compounds containing tert-butyl groups. usgs.gov The atmospheric fate of 4,4'-Methylenebis(6-tert-butyl-m-cresol) would depend on its vapor pressure, which is expected to be low due to its high molecular weight, limiting its presence in the gas phase. If it does enter the atmosphere, it would likely be subject to oxidation by hydroxyl radicals.

Environmental Distribution and Partitioning Modeling (e.g., Fugacity Models for predicting environmental fate)

Fugacity models are valuable tools for predicting the environmental distribution and partitioning of chemicals. nih.govresearchgate.net These models use the chemical's physical-chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), to estimate its distribution among different environmental compartments like air, water, soil, and sediment.

Research on Environmental Transformation Products and Their Formation Pathways

Information regarding the specific environmental transformation products of 4,4'-Methylenebis(6-tert-butyl-m-cresol) is limited. In general, the environmental transformation of synthetic phenolic antioxidants can lead to the formation of various metabolites and degradation products. acs.orgmdpi.com These transformation products may have different toxicological profiles than the parent compound. acs.org For example, some transformation products of other synthetic phenolic antioxidants have been found to be more toxic than the original compound. acs.org Potential transformation pathways for 4,4'-Methylenebis(6-tert-butyl-m-cresol) could include oxidation of the phenolic hydroxyl groups, cleavage of the methylene (B1212753) bridge, and modifications to the tert-butyl groups.

Academic Classification of Chemical Analogues within Environmental Frameworks (e.g., structural basis for potential endocrine disrupting classification)

4,4'-Methylenebis(6-tert-butyl-m-cresol) belongs to the broader class of bisphenolic compounds, many of which have been identified as endocrine-disrupting chemicals (EDCs). jchemrev.commdpi.com The structural similarity to well-known EDCs like bisphenol A (BPA) provides a basis for concern regarding its potential endocrine-disrupting activity. mdpi.comnih.govoup.com

The endocrine-disrupting potential of bisphenol analogues is often attributed to their ability to interact with hormone receptors, such as estrogen and androgen receptors. mdpi.comoup.com The two phenolic rings in the structure of 4,4'-Methylenebis(6-tert-butyl-m-cresol) are a key feature that it shares with other estrogenic bisphenols. A study on a structurally similar compound, 4,4'-butylidenebis(6-tert-butyl-m-cresol), suggested that it may act as an endocrine-disrupting chemical. nih.gov In silico studies have also been used to predict the endocrine-disrupting potential of various bisphenol analogues by modeling their binding affinity to nuclear receptors. nih.gov These studies have highlighted that even small modifications to the basic bisphenol structure can significantly alter their endocrine activity. oup.com

Future Research Directions and Emerging Paradigms

Development of Next-Generation Methylenebis(cresol) Antioxidants with Enhanced Performance Profiles

The core function of hindered phenolic antioxidants like 4,4'-Methylenebis(6-tert-butyl-m-cresol) is to scavenge peroxy radicals, terminating the chain reactions of oxidation by donating a hydrogen atom. partinchem.com The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating new degradation chains. vinatiorganics.comresearchgate.net Future research is focused on creating next-generation molecules that improve upon this mechanism.

Key areas of development include:

Enhanced Thermal Stability and Reduced Volatility: While bisphenol structures offer higher molecular weight and better thermal stability compared to monophenols, there is a continuous drive for antioxidants that can perform under more extreme processing temperatures without degradation or volatilization. partinchem.com Research into creating polymeric or oligomeric antioxidants, where the methylenebis(cresol) unit is incorporated into a larger polymer backbone, is a promising route. nih.gov This approach could drastically reduce migration and improve longevity in the host material.

Lower Color Contribution: A known issue with phenolic antioxidants is their tendency to form colored transformation products during processing or storage, leading to discoloration of the final product. stabilization-technologies.comkunststoffe.de Future research aims to modify the methylenebis(cresol) structure to minimize the formation of these chromophoric species. This could involve strategic placement of substituent groups that alter the electronic structure of the resulting phenoxy radical, making it less prone to forming colored compounds. researchgate.net

Synergistic Combinations: The performance of hindered phenols is often enhanced when used with secondary antioxidants like phosphites or thioethers. amfine.com Future work will explore novel synergistic blends, potentially designing new hybrid molecules that contain both a hindered phenol (B47542) moiety and a secondary antioxidant function within the same structure for optimized, multi-pathway stabilization.

Research GoalApproachDesired Outcome
Improved Efficacy Modify substituent groups on the aromatic ring to enhance radical scavenging activity. phantomplastics.comHigher antioxidant efficiency at lower concentrations.
Reduced Migration Increase molecular weight through polymerization or attachment to polymer backbones. nih.govEnhanced durability and safety, especially in food contact materials.
Minimal Discoloration Design structures that form colorless or less-colored transformation products. kunststoffe.deImproved aesthetic quality and value of the stabilized product.

Integration with Sustainable Chemistry Principles and Green Synthesis Technologies

The traditional synthesis of bisphenols often relies on petroleum-based feedstocks and can involve harsh reaction conditions. rsc.org A major future direction is the alignment of 4,4'-Methylenebis(6-tert-butyl-m-cresol) production with the principles of green and sustainable chemistry.

This involves a multi-faceted approach:

Bio-based Feedstocks: Research is underway to produce key precursors, such as cresols and phenols, from renewable biomass sources like lignin. frontiersin.orgrsc.org This shift would reduce the carbon footprint and dependence on fossil fuels. Methodologies for converting naturally abundant hydroxycinnamic acids into bisphenols are being developed, showcasing a viable path from biomass to functional polymers. rsc.org

Green Synthesis Routes: The development of cleaner, more efficient catalytic processes is a priority. This includes exploring enzymatic synthesis, which operates under mild conditions and can offer high selectivity, reducing byproduct formation. nih.gov Enzyme-catalyzed polymerization of phenols is being investigated as an environmentally friendly approach to creating high-performance polymeric antioxidants. nih.gov

Sustainable Extraction and Processing: For natural phenolic alternatives, green extraction techniques such as Ultrasound-Assisted Extraction (UAE) are being optimized. nih.gov These methods reduce the use of harsh organic solvents and lower energy consumption. nih.govmdpi.com The principles learned from these processes can be applied to create more sustainable purification steps in the synthesis of compounds like 4,4'-Methylenebis(6-tert-butyl-m-cresol).

Sustainability PrincipleResearch FocusPotential Impact
Renewable Feedstocks Synthesis from biomass-derived precursors (e.g., lignin). Reduced reliance on petrochemicals and lower environmental impact.
Atom Economy Development of high-yield, low-waste catalytic reactions.Minimized industrial waste streams and improved process efficiency.
Benign Solvents/Conditions Use of enzymatic catalysts and green solvents (e.g., water, supercritical fluids). nih.govSafer manufacturing processes and reduced environmental pollution.

Advanced Computational Modeling for Predictive Research in Materials Science and Environmental Chemistry

Advanced computational modeling offers a powerful toolkit to accelerate the design and analysis of new antioxidants, minimizing the need for extensive and resource-intensive laboratory experiments. koreascience.krnih.gov In silico methods are becoming indispensable for predicting the performance and potential environmental impact of methylenebis(cresol) derivatives.

Future research will heavily leverage:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical correlation between the chemical structure of a molecule and its activity. nih.govmdpi.com These models can be used to predict the antioxidant potential of newly designed methylenebis(cresol) analogs by analyzing molecular descriptors such as electronic properties and steric hindrance. mdpi.comnih.gov This allows for the rapid screening of large virtual libraries to identify the most promising candidates for synthesis. nih.govmdpi.com

Machine Learning (ML) Algorithms: Sophisticated ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) are being trained on existing datasets of antioxidant compounds to predict their efficacy. koreascience.krnih.gov By inputting the molecular structure, these models can predict antioxidant activity with high accuracy, streamlining the discovery of novel candidates. wpmucdn.com

Predictive Toxicology and Fate Modeling: Computational tools are crucial for assessing the potential environmental risks of new chemicals. Models can predict properties like biodegradability, soil adsorption coefficient (Koc), and bioconcentration factor. epa.gov This allows researchers to design next-generation methylenebis(cresol) antioxidants that are not only effective but also have a more favorable environmental profile, with lower persistence and toxicity. acs.org

Modeling TechniqueApplication AreaResearch Objective
QSAR Materials SciencePredict antioxidant efficacy based on molecular descriptors. mdpi.com
Machine Learning Materials ScienceHigh-throughput screening of virtual compounds for antioxidant activity. nih.gov
DFT/Quantum Mechanics Materials/EnvironmentalCalculate reaction rates and equilibrium constants for antioxidant mechanisms. repec.org
Fate Modeling Environmental ChemistryPredict environmental persistence, transport, and potential for bioaccumulation. epa.gov

Exploration of Novel Application Domains and Functional Materials

While 4,4'-Methylenebis(6-tert-butyl-m-cresol) is primarily used as a stabilizer in commodity plastics and rubbers, its fundamental antioxidant properties make it a candidate for more advanced applications. vinatiorganics.com Future research will focus on tailoring its structure for use in high-performance and functional materials.

Emerging areas of exploration include:

Advanced Engineering Plastics and Composites: High-temperature and high-stress applications require exceptionally durable antioxidants. Research into incorporating methylenebis(cresol) structures into the polymer matrix could lead to materials with built-in, non-leaching protection, suitable for aerospace, automotive, and electronic components. vinatiorganics.com

Biomedical Materials and Pharmaceuticals: The ability of hindered phenols to protect against oxidative stress is being explored for medical applications. vinatiorganics.com While direct therapeutic use is outside the scope of its current function, derivatives could be developed for stabilizing biomedical polymers used in implants or drug delivery systems. The structural motif could also inspire the design of new therapeutic agents for diseases linked to oxidative stress. researchgate.net

Functional Coatings and Textiles: Integrating methylenebis(cresol) derivatives into coatings or textile fibers could create products with enhanced durability and resistance to environmental degradation from UV light and heat, extending their functional lifetime. vinatiorganics.com

Addressing Fundamental Research Gaps in Long-Term Environmental Fates and Complex Transformation Product Analysis

A critical area of future research is to develop a comprehensive understanding of the long-term environmental fate of 4,4'-Methylenebis(6-tert-butyl-m-cresol) and its degradation products. acs.org While studies exist for some synthetic phenolic antioxidants (SPAs), specific data for this compound is lacking. nih.govepa.gov

Key research gaps to be addressed include:

Environmental Fate and Transport: Detailed studies are needed to determine how the compound moves and persists in different environmental compartments, such as soil, water, and sediment. cdc.gov This involves measuring key physical and chemical properties that govern its transport and degradation, including its half-life under various conditions. epa.gov While some data exists for similar bisphenol compounds, specific experimental validation is required. researchgate.net

Identification of Transformation Products (TPs): Like other SPAs, 4,4'-Methylenebis(6-tert-butyl-m-cresol) is expected to transform in the environment through biotic and abiotic processes. researchgate.net Research on other hindered phenols like BHT has shown that its TPs, such as 2,6-di-tert-butyl-p-benzoquinone (B114747) (BHT-Q), can be more toxic than the parent compound. acs.orgresearchgate.netnih.gov It is crucial to identify the specific TPs of 4,4'-Methylenebis(6-tert-butyl-m-cresol) using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Toxicity of the Parent Compound and its TPs: Once identified, the toxicological profiles of both the parent molecule and its major TPs must be assessed. This research is essential for conducting a complete environmental risk assessment and ensuring that its use does not lead to the accumulation of harmful, persistent substances in the environment. researchgate.net

Research AreaKey QuestionsRequired Methodology
Environmental Fate What are its degradation rates in soil and water? Does it bioaccumulate?Laboratory simulation studies (e.g., OECD guidelines), field studies.
Transformation Products What are the major degradation products formed under environmental conditions?LC-HRMS, GC-MS for identification and quantification.
Ecotoxicology Are the parent compound and its TPs toxic to aquatic or terrestrial organisms?Standard ecotoxicological assays on representative organisms.

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the molecular structure of 4,4'-Methylenebis(6-tert-butyl-m-cresol)?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydrogen and carbon environments, supplemented by Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., hydroxyl and methylene groups). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) can resolve bond angles and spatial arrangement, as demonstrated in analogous methylenebis compounds . High-resolution mass spectrometry (HRMS) validates molecular weight (340.4990 g/mol) and formula (C₂₃H₃₂O₂) .

Q. What are the standard synthetic routes for 4,4'-Methylenebis(6-tert-butyl-m-cresol)?

  • Methodology : The compound is synthesized via sulfurization reactions. A common method involves reacting 6-tert-butyl-m-cresol with sulfur dichloride (SCl₂) under controlled temperatures (80–100°C) in an inert solvent like toluene. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol. Yield optimization requires strict stoichiometric control (2:1 molar ratio of phenol to SCl₂) .

Q. How can researchers assess the purity of 4,4'-Methylenebis(6-tert-butyl-m-cresol)?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard. Use a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v). Compare retention times against a certified reference material. For trace impurities, gas chromatography-mass spectrometry (GC-MS) in electron ionization (EI) mode identifies volatile byproducts .

Advanced Questions

Q. How does 4,4'-Methylenebis(6-tert-butyl-m-cresol) interact with nuclear receptors like the vitamin D receptor (VDR)?

  • Methodology : Employ orthogonal assays such as mammalian two-hybrid systems to study receptor-coactivator interactions (e.g., VDR:SRC-1). Use co-transfection with retinoid X receptor (RXR) to assess heterodimerization. In vitro ligand-binding assays (e.g., fluorescence polarization) quantify affinity. Note that this compound may exhibit context-dependent behavior, requiring validation under both RXR-present and RXR-absent conditions .

Q. How can conflicting data on antioxidant efficacy in different matrices (e.g., polymers vs. oils) be resolved?

  • Methodology : Design comparative studies using standardized oxidation stability tests:

  • Rancimat (ASTM D2274) : For lipid matrices, measure induction periods under accelerated oxidation (e.g., 110°C, airflow 10 L/h).
  • PetroOxy (ASTM D7545) : For hydrocarbon-based systems, monitor pressure drop in oxygen-rich environments.
  • Differential scanning calorimetry (DSC) : Evaluate thermal oxidative stability in polymers by measuring onset temperature of exothermic degradation. Cross-correlate results with electron spin resonance (ESR) to detect radical scavenging activity .

Q. What experimental designs are suitable for identifying thermal degradation products of 4,4'-Methylenebis(6-tert-butyl-m-cresol)?

  • Methodology : Use thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) via GC-MS. Heat samples at 10°C/min under nitrogen/air atmospheres to differentiate pyrolytic vs. oxidative degradation. Identify major degradation products (e.g., quinone methides or tert-butylphenols) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Compare fragmentation patterns with spectral libraries .

Q. What mechanistic insights explain the antioxidant behavior of this compound under varying oxygen concentrations?

  • Methodology : Conduct kinetic studies using ESR to detect phenoxyl radicals formed during antioxidant activity. Vary oxygen partial pressures (5–21% O₂) in controlled-environment chambers. Correlate radical scavenging rates with oxygen availability using the Stern-Volmer equation. For lipid peroxidation assays, use malondialdehyde (MDA) quantification via thiobarbituric acid reactive substances (TBARS) to measure inhibition efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermal stability ranges (e.g., 150–170°C vs. 160–180°C)?

  • Methodology : Replicate studies under identical conditions (heating rate, sample mass, crucible type). Validate calibration of TGA/DSC instruments using indium and zinc standards. Consider matrix effects: polymer-bound vs. free compound may exhibit differing stability due to dispersion efficiency. Publish full experimental parameters (e.g., purge gas flow rate, sample geometry) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.